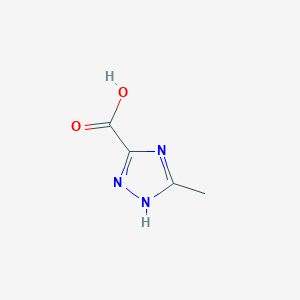

3-methyl-1H-1,2,4-triazole-5-carboxylic acid

Vue d'ensemble

Description

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C4H5N3O2 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of catalysts and automated systems can further enhance the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols. Substitution reactions can result in a variety of functionalized triazole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Properties

One of the most notable applications of 3-methyl-1H-1,2,4-triazole-5-carboxylic acid is in the development of antiviral agents. It serves as an important intermediate in the synthesis of nucleoside analogs that exhibit antiviral activity against viruses such as hepatitis C and influenza. The compound's structure allows it to interact effectively with viral enzymes, inhibiting their function and thereby preventing viral replication .

Case Study: Ribavirin Synthesis

A significant case study involves the synthesis of ribavirin, an antiviral medication used to treat viral infections. The production process utilizes this compound as a key intermediate. Research indicates that refining methods can enhance the purity and yield of this compound, which is crucial for effective drug formulation .

Table 1: Antiviral Activities of 3-Methyl-1H-1,2,4-Triazole Derivatives

| Compound Name | Virus Target | Mechanism of Action | Reference |

|---|---|---|---|

| Ribavirin | Hepatitis C | Inhibition of viral RNA synthesis | |

| Other Analogs | Influenza Virus | Inhibition of viral polymerase |

Agricultural Applications

Fungicides

this compound exhibits fungicidal properties that make it useful in agriculture. Its derivatives have been developed into fungicides that effectively combat fungal pathogens affecting crops. These compounds disrupt fungal cell wall synthesis and inhibit spore germination .

Case Study: Crop Protection

A study demonstrated the efficacy of a triazole-based fungicide derived from this compound against Fusarium species in wheat crops. The application resulted in a significant reduction in disease incidence and improved crop yield .

Material Science

Synthesis of Metal-Organic Frameworks (MOFs)

In material science, this compound is utilized in the synthesis of metal-organic frameworks (MOFs). These structures are characterized by their high surface area and porosity, making them suitable for applications in gas storage and separation.

Case Study: Zinc-Based MOFs

Research has shown that incorporating this compound into zinc-based MOFs enhances their stability and gas adsorption properties. These materials are being explored for carbon capture technologies due to their ability to selectively adsorb CO₂ over nitrogen .

Mécanisme D'action

The mechanism by which 3-methyl-1H-1,2,4-triazole-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and other interactions with target molecules, influencing their behavior and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1H-1,2,4-Triazole-3-carboxylic acid

- 3,5-Dimethyl-4H-1,2,4-triazole

- 3-Amino-1H-1,2,4-triazole

Uniqueness

Compared to similar compounds, 3-methyl-1H-1,2,4-triazole-5-carboxylic acid is unique due to its specific substitution pattern on the triazole ring. This substitution can influence its reactivity, stability, and interactions with other molecules, making it particularly valuable for certain applications .

Activité Biologique

3-Methyl-1H-1,2,4-triazole-5-carboxylic acid (MTA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

MTA has the molecular formula and features a triazole ring, which is known for its ability to interact with various biological targets. The compound is characterized by its carboxylic acid group, which enhances its solubility and reactivity in biochemical processes.

MTA exhibits multiple mechanisms of action that contribute to its biological activity:

- Enzyme Inhibition : MTA and its derivatives have shown potential as enzyme inhibitors, particularly in pathways related to nucleic acid synthesis. This inhibition can disrupt cellular processes critical for the survival of pathogens and cancer cells.

- Antimicrobial Activity : Research indicates that MTA derivatives possess significant antimicrobial properties. They have been effective against a variety of bacteria and fungi, making them candidates for developing new antimicrobial agents .

- Antitumor Effects : Some studies suggest that MTA can influence cell signaling pathways involved in tumor growth, thereby exhibiting potential antitumor effects. The compound's ability to modulate gene expression is crucial in this regard .

Biological Activity Data

The following table summarizes key findings related to the biological activities of MTA:

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of MTA derivatives, compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics, highlighting their potential use in treating infections.

Case Study 2: Antitumor Activity

A separate investigation focused on the antitumor effects of MTA in vitro. The study showed that MTA significantly reduced cell viability in various cancer cell lines, including breast and prostate cancer cells. This effect was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Pharmacokinetics

Understanding the pharmacokinetic properties of MTA is essential for evaluating its therapeutic potential:

- Absorption : MTA is well absorbed when administered orally due to its favorable solubility profile.

- Distribution : The compound distributes widely in tissues, which may enhance its efficacy against systemic infections.

- Metabolism : MTA undergoes metabolic transformations primarily in the liver, producing several active metabolites that may contribute to its overall biological activity.

Propriétés

IUPAC Name |

5-methyl-1H-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-2-5-3(4(8)9)7-6-2/h1H3,(H,8,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTMACYGCXTDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609256 | |

| Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7169-98-4 | |

| Record name | 5-Methyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.